molecular formula C11H13NO4 B177125 Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate CAS No. 18522-99-1

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Cat. No.: B177125
CAS No.: 18522-99-1
M. Wt: 223.22 g/mol
InChI Key: QDDMLBBXHFMAJZ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1) is a high-value chemical intermediate designed for research and development applications. This compound, with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol, is characterized by its high purity, typically not less than 95% . It is ideally suited for use as a building block in sophisticated coupling reactions and serves as a critical precursor in the synthesis of pharmaceutical compounds and functional materials . Suppliers often support both lab-scale and industrial-scale projects through custom synthesis options, providing batch-specific Certificate of Analysis (COA) to ensure quality and traceability . This product is intended for use solely by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. Please note that this compound is classified with the signal word 'Danger' and poses specific hazards. Refer to the Safety Data Sheet for comprehensive handling and hazard information .

Properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDMLBBXHFMAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408644
Record name ethyl 2-(4-methoxyanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18522-99-1
Record name ethyl 2-(4-methoxyanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phase-Transfer Catalyzed Reaction

A widely referenced method involves the condensation of 4-methoxyaniline with diethyl oxalate in the presence of a phase-transfer catalyst. This approach adapts protocols from analogous syntheses, such as ethyl 2-(ethylamino)-2-oxoacetate, where diethyl oxalate reacts with amines under biphasic conditions. For Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, the reaction proceeds as follows:

Procedure :

  • Reactants : Diethyl oxalate (1.0 eq), 4-methoxyaniline (1.0 eq), and Aliquat 336 (1–5 mol%) are dissolved in dichloromethane.

  • Conditions : Stirring at 20–25°C for 48–72 hours under inert atmosphere.

  • Workup : The mixture is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification : Column chromatography (hexane/acetone, 9:1) yields the product as a pale-yellow solid.

Key Data :

  • Yield : ~40–45% (extrapolated from analogous reactions).

  • Catalyst Role : Aliquat 336 enhances interfacial contact between aqueous amine and organic oxalate phases.

  • 1H NMR Profile : Expected signals include δ 8.92 (s, 1H, NH), 4.22 (q, 2H, OCH₂CH₃), and 3.80 (s, 3H, OCH₃).

TBHP-Mediated Oxidative Coupling

Copper/Ruthenium Catalyzed Methodology

A novel oxidative coupling strategy using tert-butyl hydroperoxide (TBHP) as an oxidant has been reported for synthesizing α-amino carbonyl derivatives. Applied to this compound, this method involves:

Procedure :

  • Reactants : N-2-alkynyl glycine ester (1.0 mmol), TBHP (4.0 eq), CuBr (20 mol%), and Ru(bpy)₃Cl₂·6H₂O (2 mol%) in MeCN/DMSO (4:1 v/v).

  • Conditions : Irradiation with 26W compact fluorescent lamp at 25°C for 24 hours.

  • Workup : Extraction with ethyl acetate, drying over MgSO₄, and solvent removal.

  • Purification : Flash chromatography (hexane/acetone, 40:1) yields the product as a yellow solid.

Key Data :

  • Yield : 42%.

  • Mechanism : TBHP oxidizes Cu(I) to Cu(II), generating radicals that facilitate C–N bond formation.

  • Spectral Confirmation :

    • 1H NMR (CDCl₃) : δ 9.88 (s, 1H, NH), 7.57 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 4.43 (q, J = 7.2 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃).

    • 13C NMR : δ 161.0 (C=O), 153.9 (N–C=O), 119.2 (aromatic C–OCH₃).

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemSolventTemperatureYieldAdvantages
CondensationAliquat 336CH₂Cl₂20–25°C40–45%Simple setup, no metal catalysts
TBHP OxidationCuBr/Ru(bpy)₃Cl₂MeCN/DMSO25°C42%Radical-based mechanism, mild conditions
Transfer HydrogenationPd/C + NH₄HCO₂MeOH65°C~70%*High yield, avoids H₂ gas

*Theorized based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate serves as a crucial building block in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, particularly in targeting neurological disorders.

Case Study: Inhibitors of Stearoyl-CoA Desaturase (SCD)

Research has shown that derivatives of this compound can act as selective inhibitors of SCD, an enzyme involved in fatty acid metabolism. The inhibition of SCD leads to cell death in sensitive cancer cell lines due to the depletion of unsaturated fatty acids necessary for membrane integrity. This selectivity is attributed to the overexpression of cytochrome P450 isoform CYP4F11 in these cells, which activates the prodrugs into active SCD inhibitors .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for creating diverse chemical entities.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Product
Oxidation Converts to ketones or carboxylic acidsKetone derivative
Reduction Converts carbonyl groups to alcoholsAlcohol derivative
Substitution Electrophilic or nucleophilic substitutions on the aromatic ringSubstituted aromatic compounds

Material Science

In material science, this compound is explored for its potential use in developing new materials with unique properties. Its chemical structure can be modified to impart specific characteristics to polymers and other materials.

Summary of Research Findings

Research has demonstrated that this compound not only serves as a precursor for various pharmaceutical agents but also plays a significant role in understanding metabolic pathways related to cancer treatment. Its ability to inhibit key enzymes makes it a promising candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications in Analogous Derivatives

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate belongs to a broader class of 2-aryl-2-oxoacetate derivatives. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate 3-Bromo substituent C₁₀H₉BrNO₃ 286.09 Anticancer activity (IC₅₀: 0.090–0.650 μM against multiple cancer cell lines)
Methyl 2-(4-methoxyphenyl)-2-oxoacetate Methyl ester, no amino group C₁₀H₁₀O₄ 194.18 Isolated from marine tunicates (Polycarpa aurata); structural model for natural product synthesis
Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate 3,5-Bis(trifluoromethyl) substituent C₁₂H₉F₆NO₃ 329.20 High lipophilicity; used in agrochemical intermediates
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride Pyridinyl substituent C₉H₁₀Cl₂N₂O₃ 265.09 Intermediate for anticoagulants (e.g., Edoxaban derivatives)
Key Observations:
  • Ester Group Variations : Replacing the ethyl ester with a methyl group (e.g., methyl 2-(4-methoxyphenyl)-2-oxoacetate) reduces molecular weight and alters solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance bioactivity and stability. For example, the 3-bromo derivative shows potent anticancer effects , while trifluoromethyl groups increase metabolic resistance .
  • Amino Group Modifications: The absence of the amino group (as in methyl 2-(4-methoxyphenyl)-2-oxoacetate) eliminates hydrogen-bonding capacity, reducing interactions with biological targets .

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but analogs like ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate melt at 90°C . Methyl 2-(4-methoxyphenyl)-2-oxoacetate: Likely lower due to smaller ester group.
  • Solubility :

    • Ethyl derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to ester and amide functionalities .

Biological Activity

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a compound with the CAS number 18522-99-1, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C11_{11}H13_{13}N O4_{4}
  • Molecular Weight : 223.23 g/mol
  • Density : 1.219 g/cm³
  • Melting Point : 245 °C

This compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1) and epidermal growth factor receptor (EGFR), which are critical in DNA repair and cell signaling pathways, respectively . This dual inhibition can lead to enhanced cytotoxic effects against cancer cells.
  • Cell Cycle Arrest : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, highlighting their potential as anticancer agents .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Activity Induces apoptosis and inhibits cell proliferation in various cancer cell lines .
Antioxidant Properties Exhibits potential antioxidant effects, which may contribute to its therapeutic profile .
Antimicrobial Effects Preliminary studies suggest activity against certain bacterial strains .

Case Studies and Research Findings

  • Anticancer Studies : A study on similar compounds indicated that those targeting PARP-1 showed significant cytotoxicity against breast cancer cell lines, with IC50_{50} values in the low micromolar range. The mechanism involved the induction of DNA damage and subsequent apoptosis.
  • Antioxidant Activity : Research has demonstrated that derivatives of this compound possess antioxidant properties, which are crucial for mitigating oxidative stress in cellular systems. These properties were assessed using DPPH radical scavenging assays, showing promising results .
  • Antimicrobial Testing : this compound was evaluated for antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, suggesting further exploration for potential use as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate?

  • Methodological Answer : The compound can be synthesized via coupling reactions between α-ketoesters and aromatic amines. For example, reacting ethyl oxalyl chloride with 4-methoxyaniline under basic conditions (e.g., triethylamine) in dichloromethane yields the target compound. Isolation from natural sources, such as the ascidian Polycarpa aurata, has also been reported, involving methanol extraction followed by chromatographic purification . Organocatalytic methods using Boc-protected intermediates (e.g., N-Boc-isatin derivatives) and optimized reaction temperatures (-20–25°C) are effective for structurally similar α-ketoesters .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • ¹H/¹³C NMR : Peaks at δ ~8.5 ppm (amide NH), δ ~4.3 ppm (ethyl ester CH₂), and δ ~3.8 ppm (methoxy group) are characteristic .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester and amide) and ~1250 cm⁻¹ (C-O-C stretch) .
  • X-ray crystallography : Used to confirm planar geometry and intermolecular interactions (e.g., O···π-hole tetrel bonding in derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Temperature : Lower temperatures (-20°C) favor selectivity in coupling reactions by reducing side-product formation (e.g., over-oxidation or dimerization) .
  • Solvent systems : Hexane/ethyl acetate mixtures (3:1 v/v) improve yields during purification by column chromatography for sticky intermediates .
  • Catalysts : Organocatalysts like Et₃N (40 mol%) enhance reaction rates in Boc-protected intermediate synthesis .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Comparative analysis : Align experimental NMR/IR data with structurally analogous compounds (e.g., methyl 2-(4-methoxyphenyl)-2-oxoacetate) to identify discrepancies .
  • Tautomerism evaluation : Use DFT calculations to assess keto-enol equilibrium, which may explain shifts in carbonyl peaks .
  • Crystallographic validation : Resolve ambiguities in solution-state data by growing single crystals for X-ray diffraction studies .

Q. What computational methods are used to study non-covalent interactions in this compound derivatives?

  • Methodological Answer :
  • Hirshfeld surface analysis : Maps close-contact interactions (e.g., C-H···O) in solid-state structures .
  • DFT calculations : Predict molecular electrostatic potential (MEP) surfaces to identify electrophilic/nucleophilic regions influencing dimerization .
  • Bader’s QTAIM : Quantifies bond critical points (BCPs) to validate tetrel bonding interactions (e.g., C···O) in self-assembled dimers .

Q. What are the applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Antischistosomal activity : Derivatives isolated from Polycarpa aurata exhibit inhibitory effects against Schistosoma mansoni, validated via in vitro bioassays .
  • Enzyme interaction studies : The α-ketoester moiety serves as a mimic for substrate-binding in protease inhibition assays .
  • Drug delivery : Ester groups enable prodrug strategies, enhancing solubility and controlled release in pharmacokinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
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Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

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